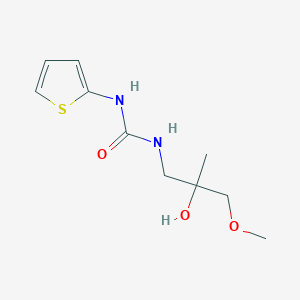

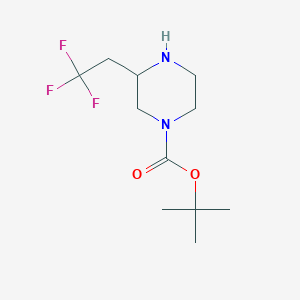

![molecular formula C11H15N5OS B2516446 2-méthyl-7-(pipérazin-1-ylméthyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 946784-40-3](/img/structure/B2516446.png)

2-méthyl-7-(pipérazin-1-ylméthyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C11H15N5OS and its molecular weight is 265.34. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des recherches suggèrent que ce composé présente des propriétés anticancéreuses prometteuses. Il pourrait interférer avec la croissance et la prolifération des cellules cancéreuses en ciblant des voies ou des récepteurs spécifiques. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et ses applications cliniques potentielles .

- Les scientifiques utilisent ce composé dans des études de protéomique. Sa structure unique lui permet d'interagir avec les protéines, ce qui pourrait contribuer à l'identification, à la caractérisation des protéines et à la découverte de médicaments .

- L'échafaudage thiadiazolo-pyrimidine possède une activité antibactérienne et antifongique inhérente. Les chercheurs étudient son efficacité contre divers agents pathogènes, y compris les souches résistantes aux médicaments. Il pourrait servir de composé de tête pour le développement de nouveaux agents antimicrobiens .

- En raison de sa partie pipérazine, ce composé pourrait avoir des effets neuropharmacologiques. Les chercheurs explorent ses interactions avec les récepteurs des neurotransmetteurs, les canaux ioniques et les voies neuronales. Il pourrait être pertinent dans le traitement des troubles neurologiques ou la modulation de la fonction cérébrale .

- Certaines études indiquent que les dérivés de ce composé présentent des effets anti-inflammatoires. Les chercheurs étudient son impact sur les voies inflammatoires, les cytokines et les réponses immunitaires. Il peut avoir des applications dans la gestion des affections inflammatoires .

- Le noyau thiadiazolo-pyrimidine contribue à des propriétés photophysiques intéressantes. Les chercheurs étudient sa fluorescence, ses spectres d'absorption et son rendement quantique. Les applications comprennent les sondes fluorescentes, les capteurs et les agents d'imagerie .

Activité anticancéreuse

Recherche en protéomique

Propriétés antibactériennes et antifongiques

Neuropharmacologie

Potentiel anti-inflammatoire

Propriétés photophysiques

Analyse Biochimique

Biochemical Properties

2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in biochemical reactions, particularly in the inhibition of RNA synthesis. It interacts with DNA-dependent RNA polymerase, an enzyme crucial for transcribing DNA into RNA. When this compound binds to the enzyme, it inhibits its activity, thereby suppressing RNA synthesis . Additionally, it shows high inhibitory effects against enzymes like yeast alcohol dehydrogenase, indicating its potential to interfere with various enzymatic processes .

Cellular Effects

The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cellular processes are profound. It influences cell function by inhibiting RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Ehrlich ascites tumor cells, the compound’s inhibitory action on RNA polymerase results in suppressed cell proliferation .

Molecular Mechanism

At the molecular level, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through direct binding interactions with biomolecules. It alkylates the SH or OH groups of RNA polymerase, leading to enzyme inactivation . This alkylation disrupts the enzyme’s ability to catalyze the transcription process, thereby inhibiting RNA synthesis. The compound’s reactivity at the 2-position of the thiadiazolo-pyrimidine ring is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on RNA polymerase are sustained over time, but the compound may degrade under certain conditions, affecting its potency . Long-term exposure to the compound in in vitro studies has demonstrated consistent suppression of RNA synthesis and cell proliferation .

Dosage Effects in Animal Models

The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RNA synthesis without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of RNA polymerase activity .

Metabolic Pathways

2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that affect its activity and stability. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with its target enzymes and exert its inhibitory effects .

Propriétés

IUPAC Name |

2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDPYFMSFZGESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

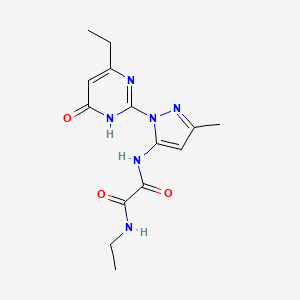

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)